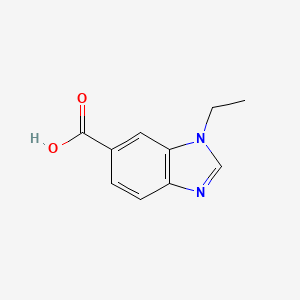
o-((2-Methylquinolin-4-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-((2-Methylquinolin-4-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine typically involves the reaction of 2-methylquinoline with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with potential modifications to optimize yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions: o-((2-Methylquinolin-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, o-((2-Methylquinolin-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a compound of interest in drug discovery .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Quinoline-based drugs have been used to treat various diseases, including malaria and bacterial infections .
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline: A parent compound of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine, known for its wide range of biological activities.
2-Methylquinoline: A precursor in the synthesis of this compound.
Hydroxylamine: A reagent used in the synthesis of the compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of quinoline and hydroxylamine. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
O-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 |
InChI Key |
GDVRIADYKVGDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)

![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)



![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
